molecular formula C24H18FNO3 B11283940 9-(4-fluorophenyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorophenyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11283940
M. Wt: 387.4 g/mol
InChI Key: VJLQWKNJEOBIKF-UHFFFAOYSA-N
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Description

9-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenols and anilines, which undergo condensation reactions to form the chromeno[8,7-e][1,3]oxazin core. Key steps may include:

    Condensation Reaction: Combining 4-fluorophenyl and 4-methylphenyl derivatives with appropriate reagents.

    Cyclization: Formation of the chromeno[8,7-e][1,3]oxazin ring system under acidic or basic conditions.

    Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

9-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s reactivity.

    Substitution: Replacement of functional groups with other atoms or groups, modifying the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted chromeno[8,7-e][1,3]oxazin compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of chromeno[8,7-e][1,3]oxazin have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Studies may focus on the compound’s interaction with biological targets and its effects on cellular processes.

Medicine

Medicinal applications of this compound may include the development of new drugs for treating various diseases. Its structural features could be optimized to enhance its pharmacological properties and reduce side effects.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 9-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[8,7-e][1,3]oxazin Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl and Methylphenyl Compounds: Molecules containing fluorophenyl or methylphenyl groups with varying ring systems.

Uniqueness

The uniqueness of 9-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18FNO3

Molecular Weight

387.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-4-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H18FNO3/c1-15-2-4-16(5-3-15)20-12-23(27)29-24-19(20)10-11-22-21(24)13-26(14-28-22)18-8-6-17(25)7-9-18/h2-12H,13-14H2,1H3

InChI Key

VJLQWKNJEOBIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)F

Origin of Product

United States

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